3-Cyclopropoxy-2-nitrobenzonitrile
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Overview
Description
3-Cyclopropoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to the benzene ring, along with a nitro and a nitrile group. It is primarily used in scientific research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-nitrobenzonitrile can be achieved through several routes. One common method involves the nitration of 3-cyclopropoxybenzonitrile using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a significant role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
3-Cyclopropoxy-2-nitrobenzonitrile undergoes various chemical reactions, including:
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group typically yields 3-cyclopropoxy-2-aminobenzonitrile .
Scientific Research Applications
3-Cyclopropoxy-2-nitrobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The nitrile group can also participate in binding interactions with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
3-Cyclopropoxy-2-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives, such as 2-nitrobenzonitrile and 4-nitrobenzonitrile. These compounds share similar structural features but differ in the position of the nitro group on the benzene ring, which can influence their reactivity and applications .
2-Nitrobenzonitrile: Known for its use in the synthesis of dyes and pigments.
4-Nitrobenzonitrile: Commonly used in the production of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitrobenzonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-6-7-2-1-3-9(10(7)12(13)14)15-8-4-5-8/h1-3,8H,4-5H2 |
InChI Key |
BNQFEWJJTHZZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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